2-Chloro-4,5-difluoro-N-(2-phenylethyl)benzamide
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Overview
Description
2-chloro-4,5-difluoro-N-phenethylbenzamide is an organic compound with the molecular formula C15H12ClF2NO It is characterized by the presence of chlorine and fluorine atoms on the benzene ring, along with a phenethyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4,5-difluoro-N-phenethylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4,5-difluorobenzoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4,5-difluoro-N-phenethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
2-chloro-4,5-difluoro-N-phenethylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-4,5-difluoro-N-phenethylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-chloro-4,5-difluoro-N-phenethylbenzamide is unique due to its specific substitution pattern on the benzene ring and the presence of the phenethyl group. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C15H12ClF2NO |
---|---|
Molecular Weight |
295.71 g/mol |
IUPAC Name |
2-chloro-4,5-difluoro-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C15H12ClF2NO/c16-12-9-14(18)13(17)8-11(12)15(20)19-7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,19,20) |
InChI Key |
PUIJETUVCPDBIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2Cl)F)F |
Origin of Product |
United States |
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